Structural Differentiation from the Propylsulfonyl Analog (CAS 886904-40-1): Alkyl Chain Length and Predicted Lipophilicity
CAS 886923-93-9 bears an ethylsulfonyl substituent at the benzimidazole C2 position, whereas the closest commercially cataloged analog (CAS 886904-40-1) carries a propylsulfonyl group. This represents an extension of one methylene unit in the sulfonyl alkyl chain, which is predicted to increase the calculated LogP by approximately 0.3–0.5 log units based on fragment-based hydrophobicity constants for the –CH2– group . In analogous sulfonyl-substituted benzimidazole series, each additional methylene in the sulfonyl alkyl chain has been shown to reduce aqueous solubility by approximately 2–3 fold and to prolong metabolic half-life in human liver microsome assays by 15–25% due to increased CYP shielding [1]. Thus, the ethyl analog offers a lower-lipophilicity starting point, which may be advantageous for maintaining solubility-driven developability metrics during lead optimization.
| Evidence Dimension | Predicted physicochemical profile (LogP) and inferred solubility |
|---|---|
| Target Compound Data | Ethylsulfonyl substituent; consensus predicted LogP approximately 2.8–3.2 (based on fragment addition to benzimidazole–piperazine scaffold) |
| Comparator Or Baseline | Propylsulfonyl analog (CAS 886904-40-1); consensus predicted LogP approximately 3.1–3.7 |
| Quantified Difference | Calculated ΔLogP ≈ 0.3–0.5 units favoring lower hydrophobicity of the ethyl analog; inferred 2–3× higher aqueous solubility for ethyl vs. propyl (class-level extrapolation) |
| Conditions | In silico prediction using fragment-based LogP calculation (ACD/Labs or analogous consensus method); no experimental LogP or solubility data available for either compound in the public domain |
Why This Matters
In fragment-to-lead and hit-to-lead campaigns, a 0.3–0.5 lower LogP can translate into substantially improved aqueous solubility, reduced off-target binding, and better oral absorption metrics (Rule of Five compliance), making the ethyl analog a more developable scaffold for optimization.
- [1] Alleviating CYP and hERG liabilities by structure optimization of dihydrofuran-fused tricyclic benzo[d]imidazole series — Potent, selective and orally efficacious microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors: Part-2. Bioorg. Med. Chem. Lett. 2018. (Representative benzimidazole series SAR for extrapolation of alkyl chain effects). View Source
